molecular formula C13H9ClO2S B188728 Benzoic acid, 2-[(4-chlorophenyl)thio]- CAS No. 6469-85-8

Benzoic acid, 2-[(4-chlorophenyl)thio]-

Cat. No.: B188728
CAS No.: 6469-85-8
M. Wt: 264.73 g/mol
InChI Key: NKMIZDAAUIGVMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzoic acid, 2-[(4-chlorophenyl)thio]- is a useful research compound. Its molecular formula is C13H9ClO2S and its molecular weight is 264.73 g/mol. The purity is usually 95%.
The exact mass of the compound Benzoic acid, 2-[(4-chlorophenyl)thio]- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 139119. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Benzoic acid, 2-[(4-chlorophenyl)thio]- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzoic acid, 2-[(4-chlorophenyl)thio]- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

6469-85-8

Molecular Formula

C13H9ClO2S

Molecular Weight

264.73 g/mol

IUPAC Name

2-(4-chlorophenyl)sulfanylbenzoic acid

InChI

InChI=1S/C13H9ClO2S/c14-9-5-7-10(8-6-9)17-12-4-2-1-3-11(12)13(15)16/h1-8H,(H,15,16)

InChI Key

NKMIZDAAUIGVMP-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C(=O)O)SC2=CC=C(C=C2)Cl

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)SC2=CC=C(C=C2)Cl

6469-85-8

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a well stirred mixture of 15.7 g. (0.1 mole) of 2-chlorobenzoic acid and 15.0 g. (0.1 mole) of sodium iodide in 250 ml. of 4-chlorothiophenol was rapidly added a solution of 16 g. (0.4 mole) of sodium hydroxide dissolved in 16 ml. of water. The reaction mixture was heated and concentrated under reduced pressure to an internal temperature of about 145° C. to remove the water and some excess 4-chlorothiophenol. The residue was then stirred at 170° C. for about 7 hours, cooled and diluted with 250 ml. of water. The solution was acidified with dilute hydrochloric acid and extracted with ethyl acetate. The ethyl acetate extractions were washed with water, dried with magnesium sulfate and concentrated under reduced pressure. The residue was recrystallized from a benzene-hexane mixture to give 2-(4'-chlorothiophenoxy)benzoic acid having a melting point of 239°-240° C.
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